molecular formula C22H23ClN4O B2871316 1-(4-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide CAS No. 2034461-09-9

1-(4-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2871316
CAS No.: 2034461-09-9
M. Wt: 394.9
InChI Key: QTLFMHAARIFVAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide is a synthetic small molecule featuring a pyrazole-pyridine hybrid scaffold, a structure of significant interest in modern medicinal chemistry for its potential to interact with diverse biological targets. The compound's core structure incorporates a 1-methyl-1H-pyrazole moiety linked to a pyridinemethyl group, a configuration frequently explored in the development of enzyme inhibitors and receptor modulators. While the specific biological profile of this compound is a subject of ongoing research, its structural analogs have demonstrated potent activity in various biochemical assays. For instance, molecules containing the 1-(4-chlorophenyl)cyclopentanecarboxamide group have been investigated as potential arginase inhibitors. Arginase is a key metalloenzyme that catalyzes the hydrolysis of L-arginine to ornithine and urea, and its dysregulation is implicated in immuno-oncology, cardiovascular diseases, and neurodegenerative disorders . Inhibiting this enzyme can modulate the tumor microenvironment and restore immune cell function, presenting a compelling strategy for cancer research . Furthermore, the pyrazole-pyridine pharmacophore is a privileged structure in drug discovery. Patents and scientific literature describe similar frameworks as inhibitors of various kinases and other enzymes involved in cellular proliferation and signaling pathways . The presence of the 1-methyl-1H-pyrazole and pyridine subunits suggests potential for high-affinity binding to enzymatic active sites, making this compound a valuable chemical probe for studying signal transduction mechanisms. This product is provided for research purposes to facilitate the exploration of these and other novel biological mechanisms. It is intended for in vitro analysis and preclinical studies only. Applications: This compound is suited for use as a reference standard in analytical chemistry, a scaffold in structure-activity relationship (SAR) studies, and a potential lead compound in hit-to-lead optimization campaigns. It is also appropriate for developing cell-based and biochemical assays to elucidate new pharmacological pathways. Important Notice: This product is designated "For Research Use Only" (RUO). It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Safety data (SDS) should be consulted prior to handling.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O/c1-27-15-18(14-26-27)17-10-16(11-24-13-17)12-25-21(28)22(8-2-3-9-22)19-4-6-20(23)7-5-19/h4-7,10-11,13-15H,2-3,8-9,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLFMHAARIFVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Molecular Formula C20H22ClN3O\text{Molecular Formula C}_{20}\text{H}_{22}\text{ClN}_3\text{O}
PropertyValue
Molecular Weight394.9 g/mol
LogPNot available
SolubilityNot available

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and neurodegenerative pathways. Preliminary studies suggest that it may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-κB and MAPK.

1. Anti-inflammatory Effects

Research indicates that compounds similar to 1-(4-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide exhibit significant anti-inflammatory properties. For instance, derivatives have shown efficacy in reducing nitric oxide production and the release of pro-inflammatory cytokines in activated microglia, which is crucial for conditions like Parkinson's disease .

2. Neuroprotective Potential

In vivo studies have demonstrated that related compounds can protect dopaminergic neurons from neurotoxic insults. For example, a study highlighted the neuroprotective effects against MPTP-induced neurotoxicity, where treatment with similar pyrazole derivatives led to decreased glial activation and improved behavioral outcomes in animal models .

3. Antiviral Activity

While specific data on the antiviral activity of this compound is limited, related pyrazole derivatives have shown promising results against viruses such as HIV. These compounds typically function by inhibiting viral replication through various mechanisms, including disruption of viral enzyme activity .

Case Study 1: Neuroinflammation Model

A study investigated the effects of a structurally similar compound on microglial activation in a Parkinson's disease model. The results indicated that treatment significantly reduced levels of pro-inflammatory cytokines and improved neuronal survival, suggesting potential therapeutic applications for neurodegenerative diseases .

Case Study 2: Antiviral Efficacy

Another study focused on the synthesis and biological evaluation of pyrazole derivatives for their anti-HIV activity. The findings revealed that modifications at specific positions on the pyrazole ring could enhance antiviral potency, indicating a structure-activity relationship that could be explored further for developing new antiviral agents .

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Key Analogues
Compound Name Core Structure Key Substituents Molecular Formula Reference
Target Compound Cyclopentanecarboxamide 1-(4-Cl-phenyl), N-(pyridinylmethyl-1-methylpyrazole) C₂₃H₂₂ClN₅O N/A
5-(4-Cl-phenyl)-1-(2,4-diCl-phenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole-carboxamide 5-(4-Cl-phenyl), 1-(2,4-diCl-phenyl), 4-methyl, N-(3-pyridylmethyl) C₂₃H₁₇Cl₃N₄O
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (e.g., 3b) Pyrazole-carboxamide 5-Cl, 1-(4-Cl-phenyl), 3-methyl, 4-cyano C₂₁H₁₄Cl₂N₆O
2-Chloro-N-[1-(4-Cl-phenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole-acetamide 2-Cl-acetamide, 1-(4-Cl-phenyl), 3-cyano C₁₂H₈Cl₂N₄O
1-(4-Cl-phenyl)-N-[2-(tert-butyl)-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide Thieno-pyrazole 1-(4-Cl-phenyl), cyclopentanecarboxamide, 2-(tert-butyl) C₂₂H₂₄ClN₃OS

Key Observations :

  • The target compound and the thieno-pyrazole analogue () share the cyclopentanecarboxamide core, but the latter incorporates a sulfur-containing heterocycle.
  • Pyrazole-carboxamide derivatives (e.g., ) prioritize aromatic substitution (e.g., chloro, cyano) for enhanced receptor binding or metabolic stability.

Key Observations :

  • Pyrazole-carboxamides in () use EDCI/HOBt for amide bond formation, yielding 62–71% products.
  • The CB1 antagonist () demonstrates high potency (IC₅₀ = 0.139 nM), likely due to its 2,4-dichlorophenyl and pyridylmethyl groups enhancing hydrophobic interactions.

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